Bixin
Overview
Description
Bixin is a naturally occurring carotenoid found in the seeds of the achiote tree, also known as Bixa orellana. This compound is primarily known for its vibrant reddish-orange color and is widely used as a natural food colorant. This compound is a hydrophobic compound, meaning it is soluble in fats, alcohols, and organic solvents but insoluble in water . It is the most abundant carotenoid in the hydrophobic extracts of annatto seeds, making up 70-80% of the total carotenoid content .
Mechanism of Action
Target of Action
Bixin, a cis-carotenoid and an apocarotenoid, is known to target multiple organ toxicity including cancer, metabolic syndrome, renal dysfunction, neurodegeneration, cardiovascular diseases, and inflammation . It is approved as a canonical Nrf2 inducer, PPAR α/γ agonist, and TLR4/NFκB antagonist . It also targets ATP binding cassette transporters in cancer cells .
Mode of Action
This compound interacts with its targets to manage various diseases and their underlying signaling targets . It mediates its effects through its antioxidant, anti-inflammatory, and antiapoptotic properties . For instance, it has been shown to inhibit toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB), phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and thioredoxin-interacting protein/NOD-like receptor protein 3 (TXNIP/NLRP3) inflammasome mechanisms .
Biochemical Pathways
This compound affects multiple biochemical pathways related to its targets. It mediates multiple organ toxicity including cancer, metabolic syndrome, renal dysfunction, neurodegeneration, cardiovascular diseases, and inflammation related to their up/downstream signaling pathways . The this compound metabolic pathway was proposed as early as 20 years ago . Two new genes BoCCD1 and BoCCD4 have been identified that participate in the biosynthesis of this compound aldehyde, which is the first product of this compound biosynthesis .
Pharmacokinetics
This compound is soluble in fats, alcohols, and organic solvents but insoluble in water, making it a hydrophobic compound . In the presence of alkali, the methyl ester of this compound is hydrolyzed and converted to northis compound, a water-soluble derivative . This compound loaded on polymeric nanoparticles has shown promising antioxidant and anti-inflammatory effects against cigarette smoke exposure .
Result of Action
This compound’s action results in the management of various diseases and their underlying signaling targets . It mediates multiple organ toxicity including cancer, metabolic syndrome, renal dysfunction, neurodegeneration, cardiovascular diseases, and inflammation related to their up/downstream signaling pathways . It has been shown to prevent increases in superoxide anion and total bronchoalveolar lavage leukocyte levels in mice exposed to cigarette smoke .
Action Environment
This compound is chemically unstable during isolation or in different thermal, light, pH, and oxygen conditions, then it converts into trans-bixin (β-bixin) . Its synthesis has been shown to be regulated by endogenous and environmental cues, such as irradiance and light quality, salt stress, DNA methylation status, and microRNAs . This compound exhibits different configurations against solvent, light, temperature, oxygen, oxidant elements, heating period, and pHs .
Biochemical Analysis
Biochemical Properties
Bixin interacts with various enzymes, proteins, and other biomolecules. It is chemically unstable during isolation or in different thermal, light, pH, and oxygen conditions, then it converts into trans-bixin (β-bixin) .
Cellular Effects
This compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. It mediates multiple organ toxicity including cancer, metabolic syndrome, renal dysfunction, neurodegeneration, cardiovascular diseases, and inflammation related to their up/downstream signaling pathways by its antioxidant, anti-inflammatory, and antiapoptotic effects .
Molecular Mechanism
This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is approved as canonical Nrf2 induction, PPAR α/γ agonist, and TLR4/NFκB antagonist .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bixin can be extracted from annatto seeds using various methods. Traditional extraction methods include vegetable oil extraction, dilute aqueous potassium or sodium hydroxide extraction, and solvent extraction . The extraction process involves isolating the pigment from the seeds and purifying it to obtain this compound in its pure form.
Industrial Production Methods: In industrial settings, this compound is often extracted using solvents such as hexane or ethanol. The seeds are first ground into a fine powder, and the solvent is used to dissolve the this compound. The solution is then filtered, and the solvent is evaporated to obtain pure this compound. This method ensures a high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Bixin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Reduction: this compound can be reduced using reducing agents such as sodium borohydride, resulting in the formation of reduced carotenoid derivatives.
Hydrolysis: In the presence of alkali, the methyl ester of this compound is hydrolyzed to form northis compound.
Major Products Formed:
Northis compound: Formed through the oxidation and hydrolysis of this compound.
Reduced Carotenoids: Formed through the reduction of this compound.
Scientific Research Applications
Bixin has a wide range of applications in scientific research due to its antioxidant, anti-inflammatory, and antiapoptotic properties.
Chemistry: this compound is used as a natural dye in various chemical applications, including the development of new materials for fingerprint detection .
Biology: this compound’s antioxidant properties make it a valuable compound in biological research, particularly in studies related to oxidative stress and inflammation .
Medicine: this compound has shown potential in the treatment of various diseases, including cancer, metabolic syndrome, and cardiovascular diseases. Its anti-inflammatory properties make it a promising candidate for the development of new therapeutic agents .
Industry: this compound is widely used in the food industry as a natural colorant. It is also used in cosmetics and textiles due to its vibrant color and stability .
Comparison with Similar Compounds
Beta-Carotene: Like bixin, beta-carotene is a carotenoid with antioxidant properties. beta-carotene is more commonly found in fruits and vegetables and is a precursor to vitamin A.
Lycopene: Lycopene is another carotenoid with strong antioxidant properties. It is primarily found in tomatoes and is known for its potential health benefits, including reducing the risk of certain cancers.
Astaxanthin: Astaxanthin is a carotenoid found in marine organisms such as algae and seafood. It is known for its potent antioxidant and anti-inflammatory properties.
Uniqueness of this compound: this compound’s uniqueness lies in its hydrophobic nature and its ability to be converted into northis compound, a water-soluble derivative. This property makes this compound versatile for various applications, including food coloring, cosmetics, and pharmaceuticals .
Properties
CAS No. |
6983-79-5 |
---|---|
Molecular Formula |
C25H30O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-20-methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid |
InChI |
InChI=1S/C25H30O4/c1-20(12-8-14-22(3)16-18-24(26)27)10-6-7-11-21(2)13-9-15-23(4)17-19-25(28)29-5/h6-19H,1-5H3,(H,26,27)/b7-6+,12-8+,13-9+,18-16+,19-17?,20-10+,21-11+,22-14+,23-15? |
InChI Key |
RAFGELQLHMBRHD-VFYVRILKSA-N |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(C)C=CC(=O)OC)/C=C/C=C(\C)/C=C/C(=O)O |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |
melting_point |
204 - 206 °C |
Key on ui other cas no. |
6983-79-5 |
physical_description |
Solid |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
6-Methyl hydrogen (9Z)-6,6'-diapocarotene-6,6'-dioate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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